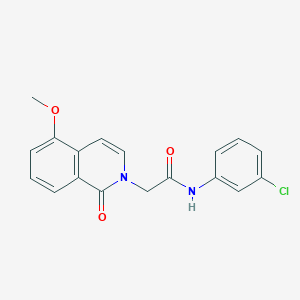
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as CMI-977 or Allosteric Modulator of Androgen Receptor (AMAR), is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
作用機序
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide acts as an allosteric modulator of androgen receptor (AR), which is a key regulator of cell growth and differentiation in various tissues, including the prostate gland and breast tissue. By binding to a specific site on the AR, N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide enhances the activity of the receptor and promotes the expression of genes that are involved in cell growth and survival. This unique mechanism of action makes N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide a promising candidate for the treatment of AR-dependent diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has a number of biochemical and physiological effects. It has been found to promote the growth and survival of prostate cancer cells, as well as to increase bone mineral density in animal models of osteoporosis. Additionally, N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. Additionally, N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have good bioavailability and pharmacokinetic properties, which make it a suitable candidate for further development. However, one of the limitations of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is that its safety profile has not been fully established, and further studies are needed to determine its potential side effects.
将来の方向性
There are several future directions for the study of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide. One potential direction is the development of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide-based therapies for the treatment of prostate cancer, breast cancer, and osteoporosis. Additionally, further studies are needed to determine the safety and efficacy of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide in humans, as well as to identify potential side effects and drug interactions. Finally, future research may focus on the development of novel allosteric modulators of androgen receptor that have improved pharmacokinetic and safety profiles.
合成法
The synthesis of N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide involves a multi-step process that includes the reaction of 3-chloroaniline with 2-acetyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1,3-dione in the presence of a base, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through recrystallization and characterized using various analytical techniques.
科学的研究の応用
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases, including prostate cancer, breast cancer, and osteoporosis.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-16-7-3-6-15-14(16)8-9-21(18(15)23)11-17(22)20-13-5-2-4-12(19)10-13/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGYYSHEDCOIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

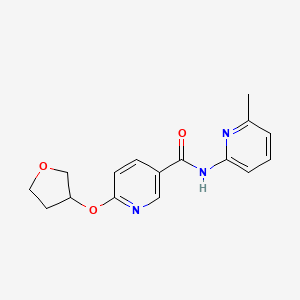
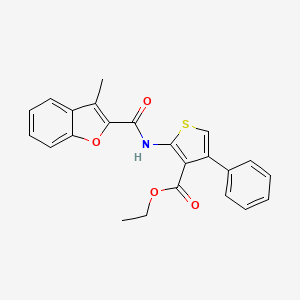
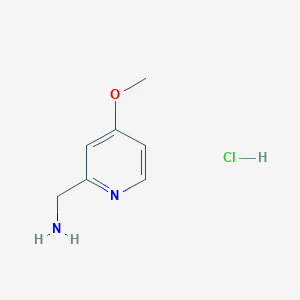
![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2494359.png)
![N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2494360.png)

![ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2494363.png)
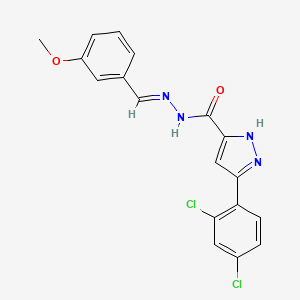
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2494368.png)
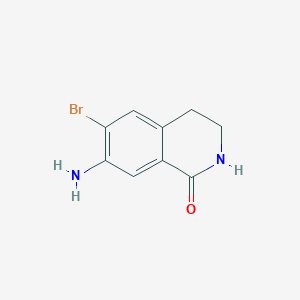
![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)

![N-(2,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494378.png)